Tert-butyl N-(2-aminopent-4-enyl)carbamate
Description
Tert-butyl N-(2-aminopent-4-enyl)carbamate is a Boc-protected amine derivative widely employed in organic synthesis and pharmaceutical research. Its structure comprises a pent-4-enyl backbone with an amino group at the C2 position, shielded by a tert-butoxycarbonyl (Boc) protecting group. This compound is critical in peptide synthesis, where the Boc group stabilizes the amine during reactions and is later removed under mild acidic conditions.
Properties
IUPAC Name |
tert-butyl N-(2-aminopent-4-enyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-6-8(11)7-12-9(13)14-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVBVQEOHHOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-aminopent-4-enyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminopent-4-en-1-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-aminopent-4-enyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major product is the corresponding carbamate with an oxidized aminopent-4-enyl chain.
Reduction: The major product is the corresponding carbamate with a reduced aminopent-4-enyl chain.
Substitution: The major products are the substituted carbamates, where the tert-butyl group is replaced by the nucleophile.
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl N-(2-aminopent-4-enyl)carbamate has been identified as a synthetic intermediate in the production of various pharmaceutical compounds. Notably, it plays a role in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound's structure allows it to participate in reactions that yield biologically active derivatives.
Case Study: Lacosamide Synthesis
The synthesis of lacosamide involves the transformation of this compound through phase-transfer catalysis. This method utilizes tetrabutylammonium bromide as a catalyst and potassium hydroxide as a base, resulting in high yields of the desired product. The efficiency of this process underscores the utility of this compound in pharmaceutical manufacturing.
| Reaction | Catalyst | Base | Yield |
|---|---|---|---|
| Phase-transfer catalysis for lacosamide | Tetrabutylammonium bromide | Potassium hydroxide | 81.6% |
Organic Synthesis
In addition to its pharmaceutical relevance, this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for generating complex organic molecules.
Synthetic Pathways
The compound can undergo several transformations, including alkylation and acylation reactions, which are crucial for creating diverse chemical entities. For instance, it can be reacted with electrophiles to form amides or esters, expanding its applicability in synthetic organic chemistry.
| Transformation Type | Electrophile | Product |
|---|---|---|
| Alkylation | Methyl sulfate | Alkylated derivative |
| Acylation | Acetic anhydride | Acetamide derivative |
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in pharmaceuticals and other industries. Toxicological assessments indicate that while the compound exhibits some harmful effects if ingested or upon skin contact, its toxicity levels are manageable when handled appropriately.
Toxicity Profile
The compound has been classified with specific hazard warnings indicating acute toxicity and skin irritation potential. These findings are crucial for developing safety protocols during handling and application.
| Property | Classification |
|---|---|
| Acute toxicity (oral) | Harmful if swallowed (H302) |
| Skin irritation | Causes skin irritation (H315) |
Mechanism of Action
The mechanism of action of tert-butyl N-(2-aminopent-4-enyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, which prevents the amine from reacting with other reagents. The carbamate linkage can be cleaved under acidic or basic conditions, releasing the free amine .
Comparison with Similar Compounds
This section compares Tert-butyl N-(2-aminopent-4-enyl)carbamate to structurally analogous tert-butyl carbamates, focusing on molecular features, reactivity, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Tert-butyl Carbamate Derivatives
Key Observations :
- Backbone Flexibility : The pent-4-enyl chain in the target compound offers greater conformational flexibility compared to rigid bicyclic systems (e.g., bicyclo[2.2.2]octane derivatives) . This flexibility may enhance its utility in dynamic molecular interactions.
- Stereochemistry: Stereospecific derivatives like CAS 259133-23-8 highlight the role of chiral centers in biological activity, a factor less pronounced in the non-chiral pent-4-enyl analog .
Physicochemical Properties
- Solubility : Linear carbamates (e.g., C₁₀H₂₀N₂O₂) generally exhibit higher solubility in polar solvents than bicyclic derivatives due to reduced hydrophobicity .
- Thermal Stability : Boc groups on flexible chains decompose at lower temperatures (~150–200°C) compared to rigid systems, which may require higher energy for cleavage .
Biological Activity
Tert-butyl N-(2-aminopent-4-enyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a carbamate derivative. Its structure includes a tert-butyl group, an amino group, and an unsaturated carbon chain, which contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 216.29 g/mol.
The biological activity of this compound may involve various mechanisms:
- Enzyme Inhibition : Carbamates are known to interact with enzymes, potentially acting as inhibitors. For instance, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways that are important in various physiological processes.
- Antimicrobial Activity : Some studies suggest that derivatives of carbamates exhibit antimicrobial properties, making them candidates for developing new antibiotics .
Antimicrobial Properties
Research indicates that carbamate derivatives can possess significant antimicrobial activity. A study evaluating various derivatives found that certain compounds demonstrated effective inhibition against bacterial strains, suggesting that this compound could be explored for similar applications .
Anti-inflammatory Effects
Carbamates have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Anticancer Potential
Some studies have shown that compounds similar to this compound can exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. This suggests potential applications in oncology .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-(2-aminopent-4-enyl)carbamate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with a halogenated precursor (e.g., 2-aminopent-4-enyl chloride) under basic conditions. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.
- Catalysts : Bases like triethylamine or DMAP facilitate deprotonation and intermediate stabilization .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., alkene isomerization) .
- Purity : Column chromatography or recrystallization is used for purification .
Q. Table 1: Synthetic Routes for Analogous tert-Butyl Carbamates
| Precursor | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Amino-3-hydroxybenzyl chloride | Triethylamine | THF | 78 | |
| 4-(Piperazin-1-yl)cyclohexyl chloride | DMAP | DCM | 85 | |
| 1-Amino-4-methoxycyclohexylmethyl chloride | NaHCO₃ | Acetonitrile | 72 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify chemical shifts for the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C), carbamate carbonyl (δ ~155 ppm for ¹³C), and alkene protons (δ ~5.2–5.8 ppm for ¹H) .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Peptide Synthesis : Protects amines during solid-phase synthesis, enabling selective deprotection .
- Medicinal Chemistry : Serves as an intermediate for bioactive molecules (e.g., enzyme inhibitors, receptor modulators) .
- Biological Studies : Used to probe enzyme-substrate interactions via its amino and carbamate groups .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in airtight containers at –20°C or below to prevent hydrolysis of the carbamate group .
- Protect from light and moisture, which can degrade the alkene moiety .
Advanced Questions
Q. How can computational methods like molecular docking elucidate the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software (e.g., AutoDock Vina) models ligand-target binding. Focus on hydrogen bonding between the carbamate carbonyl and active-site residues .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. What strategies resolve contradictions in reported biological activities of tert-butyl carbamate derivatives?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
- Structural Analysis : Use X-ray crystallography or NMR to confirm stereochemistry, which may affect activity .
- Meta-Analysis : Compare data across studies to identify trends (e.g., substituent effects on potency) .
Q. How does the alkene group in this compound influence its reactivity in subsequent reactions?
- Methodological Answer :
- Electrophilic Addition : The alkene can undergo reactions with bromine or epoxidation reagents, requiring protection (e.g., via hydrogenation) before further functionalization .
- Conformational Effects : The double bond restricts rotation, influencing stereoselectivity in cycloaddition or cross-coupling reactions .
Q. What comparative advantages does this compound offer over structurally similar carbamates?
- Methodological Answer :
- Enhanced Solubility : The pent-4-enyl chain improves solubility in organic solvents compared to bulkier analogs .
- Selective Deprotection : The tert-butyl group is stable under acidic conditions but cleaved with TFA, enabling orthogonal protection strategies .
Q. Table 2: Comparison with Analogous Carbamates
| Compound | Unique Feature | Application | Reference |
|---|---|---|---|
| tert-Butyl N-(4-amino-3-hydroxyphenyl)carbamate | Dual amino/hydroxy groups | Anti-inflammatory studies | |
| tert-Butyl N-[4-(trifluoromethyl)butyl]carbamate | CF₃ group enhances metabolic stability | Drug candidate optimization | |
| tert-Butyl N-(1-cyclopentylpyrazol-3-yl)carbamate | Cyclopentyl moiety improves target affinity | Kinase inhibition assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
